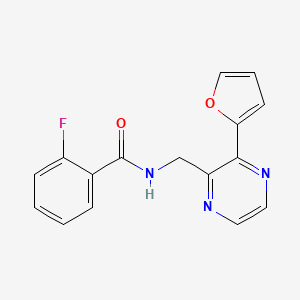![molecular formula C21H21N3O3S2 B2942591 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide CAS No. 727689-38-5](/img/structure/B2942591.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
The exact mass of the compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transformation and Environmental Persistence
Sulfamethoxazole, a sulfonamide antibiotic, demonstrates the environmental persistence and transformation of sulfonamides. Studies have identified reversible and non-reversible transformation products under denitrifying conditions, highlighting the environmental impact and the complex behavior of these compounds in water and sediment systems. The research emphasizes the importance of considering transformation products in environmental studies, improving the understanding of sulfonamides' behavior during processes like bank filtration and artificial recharge (Nödler et al., 2012).
Synthetic Approaches and Chemical Properties
The synthesis of sulfanilamide-derived 1,2,3-triazoles and their evaluation for antibacterial and antifungal activities showcase the versatility of sulfonamide compounds. This research demonstrates the potential of these compounds as potent antimicrobial agents, underscoring the synthetic versatility and application breadth of sulfonamide derivatives (Wang et al., 2010).
Anticancer Activity
The development of novel sulfanilamide-derived compounds with potential anticancer properties represents another significant application. These compounds were synthesized and tested for their antiproliferative activity against select cancer cell lines, illustrating the potential of sulfonamide derivatives in the development of new anticancer therapies (Chandrappa et al., 2008).
Antimicrobial Properties
Research on novel structures derived from benzimidazole as anti-Helicobacter pylori agents exemplifies the antimicrobial applications of sulfonamide derivatives. These compounds displayed potent and selective activities against H. pylori, including strains resistant to conventional treatments, suggesting the utility of sulfonamide derivatives in targeting specific pathogens (Carcanague et al., 2002).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-12-23-20(19-14-3-2-4-17(14)29-21(19)24-12)28-8-7-18(25)22-10-13-5-6-15-16(9-13)27-11-26-15/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAOWEOQGOAXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

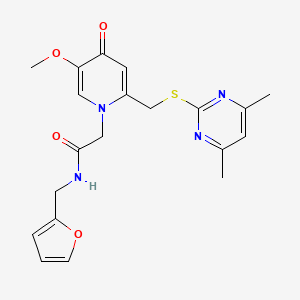
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)
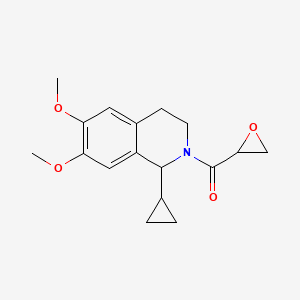
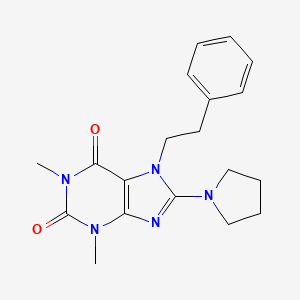
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
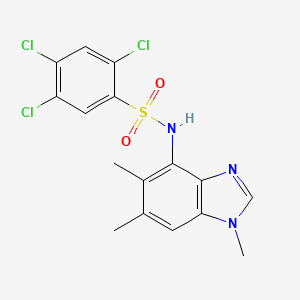
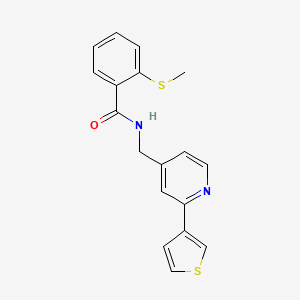
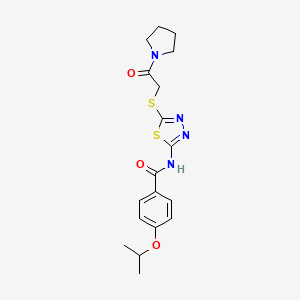

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)

